2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
Description
The compound 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic molecule featuring a multi-substituted indole core. Key structural elements include:
- Indole scaffold: A 1H-indole substituted at the 3-position with a sulfonyl group.
- Sulfonyl-linked side chain: A sulfonyl group connects to a 2-oxoethyl moiety bearing a 2-chlorobenzylamine substituent.
- Diisopropylacetamide: The N,N-diisopropyl group on the acetamide enhances steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(20-10-6-8-12-22(20)28)34(32,33)16-24(30)27-13-19-9-5-7-11-21(19)26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRUPWDQSRAUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the chlorobenzyl moiety. The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorobenzylation: The sulfonylated indole is reacted with 2-chlorobenzylamine under basic conditions to introduce the chlorobenzyl group.
Acylation: The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper or more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the chlorobenzyl moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides or thiols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It can also serve as a probe to investigate the role of indole derivatives in biological systems.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can participate in π-π stacking interactions. The chlorobenzyl moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes structural differences and similarities with analogs from the evidence:
Key Observations:
- Chlorine Positioning : The target compound’s 2-chlorobenzyl group differs from 4-chlorophenyl/4-chlorobenzoyl analogs (e.g., ), which may alter steric interactions in binding pockets.
- Sulfonyl vs.
- Diisopropylacetamide : Unique to the target compound, this group likely increases hydrophobicity compared to simpler acetamides (e.g., ).
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The diisopropylacetamide group in the target compound likely increases logP compared to analogs with polar sulfonamides (e.g., ) or thioacetamides (e.g., ).
- Metabolic Stability : Sulfonyl groups (target compound) are less prone to oxidative metabolism than thioethers (e.g., ), suggesting longer half-life.
- Solubility : The absence of ionizable groups (e.g., CF3 in ) may reduce aqueous solubility.
Biological Activity
The compound 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide , with CAS number 896010-42-7 , is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 504.0 g/mol . The structure features an indole moiety, a sulfonamide group, and a diisopropylacetamide fragment, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 896010-42-7 |
| Molecular Formula | C25H30ClN3O4S |
| Molecular Weight | 504.0 g/mol |
The biological activity of This compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases or enzymes associated with cancer proliferation and inflammation.
Pharmacological Effects
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Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been noted, potentially through the activation of caspase pathways.
-
Anti-inflammatory Properties :
- Research indicates that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases.
-
Neuroprotective Effects :
- Some studies suggest neuroprotective properties, possibly through the modulation of neurotransmitter levels, which could be beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory response. Histological analysis revealed reduced joint swelling and damage compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3-((2-((2-chlorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including sulfonation of indole derivatives and amidation. For example, highlights the use of substituted phenols reacting with sulfonylamino acetyl chlorides under controlled conditions (e.g., anhydrous solvents, low temperatures) to form acetamide derivatives. Similarly, describes thiosemicarbazone synthesis via condensation reactions, suggesting reflux conditions (e.g., ethanol, 60–80°C) and acid catalysts (e.g., acetic acid) to drive imine formation. Yield optimization may require stepwise purification (e.g., column chromatography, recrystallization) and monitoring via TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the indole core, sulfonyl group, and diisopropylacetamide substituents. ¹H NMR can resolve aromatic protons (δ 7.0–8.0 ppm for indole), sulfonyl-linked methylene groups (δ 3.5–4.5 ppm), and diisopropylacetamide protons (δ 1.0–1.5 ppm for isopropyl CH3). FT-IR identifies key functional groups: N-H stretches (~3300 cm⁻¹ for amides), S=O stretches (~1350–1150 cm⁻¹), and C=O stretches (~1650 cm⁻¹). supports using DFT calculations to validate experimental IR and NMR data, resolving ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for sulfonamide-containing indole derivatives?
- Methodological Answer : Discrepancies in spectral assignments (e.g., overlapping peaks in NMR) can be addressed via density functional theory (DFT) . demonstrates that DFT-optimized geometries and simulated spectra (IR, NMR) align with experimental data, clarifying tautomerism or conformational flexibility. For example, sulfonyl group orientation in the indole ring may alter chemical shifts; comparing computed vs. experimental δ values can pinpoint the dominant conformation .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : SAR studies require systematic modification of substituents (e.g., chlorobenzyl, sulfonyl, diisopropyl groups) and evaluation of biological activity. and describe indole-acetamide derivatives with anti-inflammatory or receptor-binding properties. Key steps include:
- Synthetic diversification : Introduce halogens (e.g., Br, F) at the benzyl position () or vary the sulfonyl group (e.g., methylsulfonyl vs. phenylsulfonyl).
- Biological assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding (e.g., serotonin receptors via radioligand assays).
- Computational docking : Use tools like AutoDock to predict binding affinities, correlating with experimental IC50 values .
Q. How do crystal packing interactions influence the stability and reactivity of this compound?
- Methodological Answer : X-ray crystallography ( ) reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the solid-state structure. For the title compound, the indole ring may form H-bonds with adjacent amide groups, while chlorobenzyl substituents participate in van der Waals interactions. These interactions affect solubility and thermal stability, as shown in ’s monoclinic crystal system (space group P21/c, β = 93.15°), which can inform polymorph screening during formulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for structurally related sulfonamide-indole hybrids?
- Methodological Answer : Yield variations may arise from differences in sulfonation conditions (e.g., SOCl2 vs. H2SO4 as sulfonating agents) or purification methods. reports yields >70% for acetamide derivatives using column chromatography, while notes lower yields (~50%) for thiosemicarbazones due to byproduct formation. To reconcile these:
- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to indole to minimize unreacted starting material.
- Monitor intermediates : Employ LC-MS to identify side products (e.g., over-sulfonated species) and adjust reaction times .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
